molecular formula C16H20BFN2O2 B12859375 8-Ethyl-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

8-Ethyl-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

Cat. No.: B12859375
M. Wt: 302.2 g/mol
InChI Key: OSEUUKUWLZSHGX-UHFFFAOYSA-N
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Description

8-Ethyl-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is a complex organic compound that belongs to the class of quinazolines. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound is notable for its inclusion of a boronic ester group, which is often used in organic synthesis and medicinal chemistry due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline typically involves a multi-step process. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.

    Introduction of the Boronic Ester Group: The boronic ester group can be introduced via a palladium-catalyzed borylation reaction. This involves the use of a boronic acid or ester and a suitable palladium catalyst under mild conditions.

    Fluorination and Ethylation: The fluorine and ethyl groups can be introduced through selective halogenation and alkylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form a boronic acid.

    Reduction: The quinazoline core can be reduced under suitable conditions to form dihydroquinazoline derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of boronic acid derivatives.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

8-Ethyl-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 8-Ethyl-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The fluorine atom enhances the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Methoxypyridine-5-boronic acid pinacol ester
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

8-Ethyl-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the quinazoline core, boronic ester group, and fluorine atom makes it a versatile compound with a wide range of applications in various fields of research and industry.

Properties

Molecular Formula

C16H20BFN2O2

Molecular Weight

302.2 g/mol

IUPAC Name

8-ethyl-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

InChI

InChI=1S/C16H20BFN2O2/c1-6-10-7-12(8-11-9-19-14(18)20-13(10)11)17-21-15(2,3)16(4,5)22-17/h7-9H,6H2,1-5H3

InChI Key

OSEUUKUWLZSHGX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN=C(N=C3C(=C2)CC)F

Origin of Product

United States

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